molecular formula C6H14O B165387 2-Methyl-3-pentanol CAS No. 565-67-3

2-Methyl-3-pentanol

Cat. No.: B165387
CAS No.: 565-67-3
M. Wt: 102.17 g/mol
InChI Key: ISTJMQSHILQAEC-UHFFFAOYSA-N
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Description

2-Methyl-3-pentanol, also known as 2-methylpentan-3-ol, is an organic chemical compound with the molecular formula C6H14O. It is a secondary alcohol characterized by a hydroxyl group (-OH) attached to the third carbon of a six-carbon chain, with a methyl group attached to the second carbon. This compound is a colorless liquid with a mild odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-pentanol can be synthesized through several methods, including the reduction of 2-methyl-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of 2-methyl-3-pentene in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-methyl-3-pentanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

2-Methyl-3-pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as a fuel additive.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pentanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in. Its hydroxyl group can undergo protonation and deprotonation, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-Methyl-2-pentanol
  • 3-Methyl-3-pentanol
  • 2-Methyl-1-pentanol
  • 4-Methyl-2-pentanol

Comparison: 2-Methyl-3-pentanol is unique due to its specific structural configuration, which influences its physical properties and reactivity. Compared to 2-Methyl-2-pentanol, which has the hydroxyl group on the second carbon, this compound has different boiling and melting points, as well as distinct reactivity patterns. Similarly, its properties differ from those of 3-Methyl-3-pentanol and 2-Methyl-1-pentanol due to variations in the position of the hydroxyl and methyl groups .

Properties

IUPAC Name

2-methylpentan-3-ol
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InChI

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTJMQSHILQAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870616
Record name 2-Methylpentan-3-ol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Methyl-3-pentanol
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Vapor Pressure

5.38 [mmHg]
Record name 2-Methyl-3-pentanol
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CAS No.

565-67-3
Record name (±)-2-Methyl-3-pentanol
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Record name 2-Methyl-3-pentanol, (+/-)-
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Record name 2-Methylpentan-3-ol
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Record name 2-methylpentan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-3-pentanol in the context of pest control?

A1: this compound serves as a crucial component of the sex pheromone for the bagworm moth Clania variegate []. This discovery has potential implications for developing targeted pest control strategies, such as disrupting mating patterns to manage infestations.

Q2: How does the structure of this compound contribute to its role as a pheromone component?

A2: The specific stereochemistry of this compound is vital for its biological activity. Research has demonstrated the successful synthesis of all four stereoisomers of this compound, emphasizing the importance of stereospecific synthesis in producing biologically active forms of the pheromone [].

Q3: Can this compound be used as a marker for contamination in food products?

A3: While not directly a marker for contamination itself, 2-Hydroxy-6-methylbenzaldehyde, a related compound and a known pheromone for adult mites, has been detected in high concentrations in oat grains using Headspace Solid-Phase Microextraction coupled with Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (HS-SPME/GC×GC–ToFMS) []. This technique shows promise for rapid detection of mite infestations in cereal grains and coffee beans.

Q4: What are the physical and chemical properties of this compound?

A4: this compound is a branched C6 alcohol. Its standard molar enthalpy of vaporization has been determined through vapor pressure measurements using the transpiration method []. This information is valuable for understanding its volatility and behavior in various applications.

Q5: How does the molecular structure of this compound influence its self-association behavior?

A5: Studies using Infrared (IR) spectroscopy have provided insights into the self-association of this compound in solutions [, ]. The presence of bulky groups around its hydroxyl group favors the formation of cyclic dimers through hydrogen bonding. This understanding of its self-association is crucial for predicting its behavior in different solvent systems.

Q6: What is the role of this compound in photochemical reactions?

A6: Research has demonstrated the photochemical generation of the enol form of this compound through the photolysis of 3-octanone in acetone solutions []. This enol then undergoes a [2+2] cycloaddition reaction with acetone, highlighting the reactivity of this compound in photochemical settings.

Q7: Are there any analytical techniques available for detecting and quantifying this compound?

A7: GC-MS emerges as a valuable tool for identifying and quantifying this compound in complex mixtures, as demonstrated by its use in analyzing essential oil compositions []. This technique allows for the separation and identification of individual components within the oil, providing valuable information about its chemical makeup.

Q8: What are the environmental implications of this compound?

A8: While specific data on the environmental impact of this compound might be limited, its use as a potential pheromone component for pest control suggests the need for careful consideration of its effects on non-target organisms and its persistence in the environment [].

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